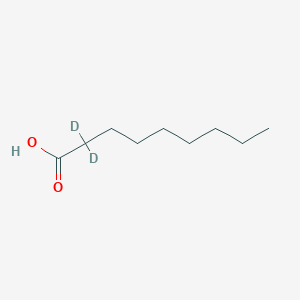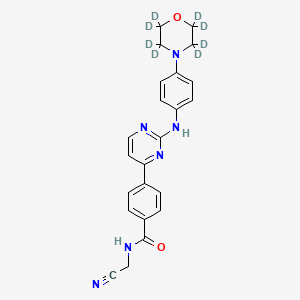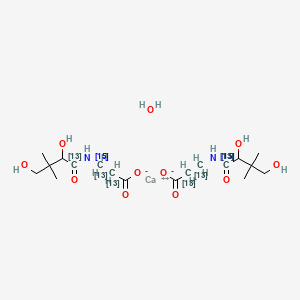![molecular formula C16H28O7P2 B12404978 [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid: is a complex organic compound characterized by the presence of phosphonic acid groups and an octoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid typically involves the reaction of 3-octoxyphenyl derivatives with phosphonic acid precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
化学反応の分析
Types of Reactions: [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.
科学的研究の応用
Chemistry: In chemistry, [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is investigated for its potential as a bioactive molecule. The presence of phosphonic acid groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry: In industry, this compound is used in the development of advanced materials, such as coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high stability and durability.
作用機序
The mechanism of action of [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid groups can form strong bonds with these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Phosphonic acid: A simpler compound with similar functional groups but lacking the octoxyphenyl moiety.
[2-(3-Methoxyphenyl)-1-phosphonoethyl]phosphonic acid: A related compound with a methoxy group instead of an octoxy group.
[2-(3-Ethoxyphenyl)-1-phosphonoethyl]phosphonic acid: Another related compound with an ethoxy group instead of an octoxy group.
Uniqueness: The uniqueness of [2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid lies in its specific combination of functional groups The presence of the octoxyphenyl moiety enhances its hydrophobicity and potential interactions with lipid membranes, while the phosphonic acid groups provide strong binding capabilities with various molecular targets
特性
分子式 |
C16H28O7P2 |
|---|---|
分子量 |
394.34 g/mol |
IUPAC名 |
[2-(3-octoxyphenyl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C16H28O7P2/c1-2-3-4-5-6-7-11-23-15-10-8-9-14(12-15)13-16(24(17,18)19)25(20,21)22/h8-10,12,16H,2-7,11,13H2,1H3,(H2,17,18,19)(H2,20,21,22) |
InChIキー |
PHLMZTHHBLJPRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=CC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



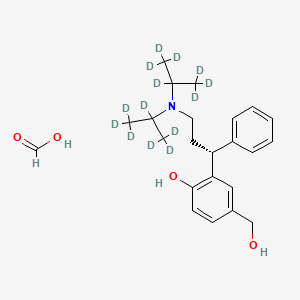

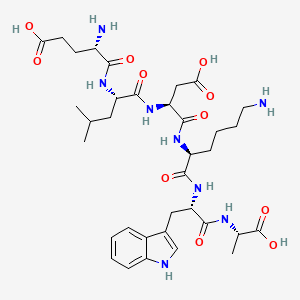
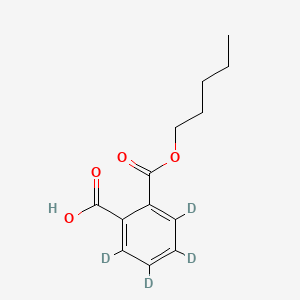
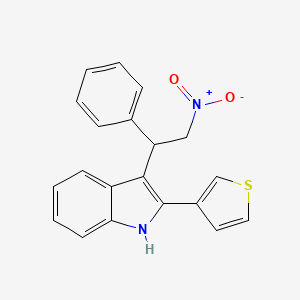

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
